molecular formula C10H11ClO2 B072465 Ethyl 2-chloromethylbenzoate CAS No. 1531-78-8

Ethyl 2-chloromethylbenzoate

Cat. No. B072465
CAS RN: 1531-78-8
M. Wt: 198.64 g/mol
InChI Key: QQOVRPBUAUNBAV-UHFFFAOYSA-N
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Description

Ethyl 2-chloromethylbenzoate is a chemical compound used in various synthetic and analytical applications. Its synthesis, molecular structure, chemical reactions, and properties have been studied extensively.

Synthesis Analysis

  • Synthesis from Ethyl 4-Aminobenzonic: Ethyl 2-chloromethylbenzoate can be synthesized from ethyl 4-aminobenzonic via multiple-step reactions including cyclization, diazotization, bromination, substitution, reduction, and chlorization. The structure of the intermediates and the final compound is confirmed using NMR spectroscopy (Zheng-hong, 2009).

Molecular Structure Analysis

  • Crystal and Molecular Structure: The molecular structure of similar compounds synthesized using ethyl 2-chloromethylbenzoate has been characterized by single crystal X-ray diffraction studies. These studies help in understanding the conformation and arrangement of molecules (Achutha et al., 2017).

Chemical Reactions and Properties

  • Reactivity and Synthesis of Derivatives: Ethyl 2-chloromethylbenzoate is used as a precursor in the synthesis of various organic compounds. Its reactivity allows for the creation of diverse derivatives with different functional groups (Naveen et al., 2021).

Physical Properties Analysis

  • Spectroscopic Characterization: The physical properties of ethyl 2-chloromethylbenzoate and its derivatives can be determined using spectroscopic techniques like FTIR and NMR. These techniques provide information on the molecular conformation and electronic structure (Haroon et al., 2018).

Scientific Research Applications

  • Organic Synthesis :

    • Ethyl 2-chloromethylbenzoate is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of 2-Chloro-6-chloromethylbenzothiazole via multi-step reactions including cyclization and chlorization (Zheng-hong, 2009).
    • It is also employed in the creation of ethyl 2-phenylethynylbenzoate, which is used in rhodium-catalyzed reactions to form complex lactone structures like indeno[1,2-c]isocoumarin (Sugioka et al., 1997).
  • Pharmacology :

    • In pharmacology, derivatives of Ethyl 2-chloromethylbenzoate have been evaluated for their anti-5HT and anti-tumor activities. Compounds like N-alkyl-N-(2-chloroethyl)-3-aminomethylbenzo[b]thiophen have been synthesized and evaluated for these properties (Chapman et al., 1968).
  • Material Science :

    • In the field of material science, Ethyl 2-chloromethylbenzoate is used in the synthesis of novel materials with special properties. For example, it is used in the synthesis of Ethyl-[4-(4-nitro-phenylazo)-phenyl]-(2-oxiranylmethoxy-ethyl)-amine (ENPMA) chromophores for SiO2 sol–gel films, which are important for non-linear optical applications (Franco et al., 2010).
  • Chemical Studies :

    • Ethyl 2-chloromethylbenzoate is also used in chemical studies to understand the reactivity of certain groups in complex chemical systems. This includes investigations into the reactivity of groups like -N: N. C: C- in 2-phenylazocrotonic acid esters (Alphen, 2010).

Safety And Hazards

Safety data for Ethyl 2-chloromethylbenzoate indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It should be stored in suitable and closed containers for disposal .

properties

IUPAC Name

ethyl 2-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOVRPBUAUNBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513436
Record name Ethyl 2-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)benzoate

CAS RN

1531-78-8
Record name Benzoic acid, 2-(chloromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a double-neck 500 ml flask equipped with cooler, thermometer and dropping funnel was added 180 g of o-(chloromethyl)benzoic acid chloride, and then 60 ml of ethanol was further added dropwise, while maintaining the internal temperature of reactor at 40˜50° C. After all amounts of methanol were infused, the reacting mixture was stirred for 10 hours, while maintaining the internal temperature of a reactor at 40˜50° C. After a distiller was equipped immediately, the residue was subjected to fractional distillation under reduced pressure to afford 179 g of desired compound (yield 90%) as oil.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Sahakitpichan, S Ruchirawat - Tetrahedron, 2004 - Elsevier
… To test the above idea, homoveratrylamine 5 was heated at reflux with ethyl 2-chloromethylbenzoate 6 in acetonitrile in the presence of triethylamine to give the expected isoindolone 4c …
Number of citations: 38 www.sciencedirect.com
IR Ollmann, JH Hogg, B Muñoz, JZ Haeggström… - Bioorganic & Medicinal …, 1995 - Elsevier
… material was purified by silica gel chromatography (1:30 ethyl acetate:hexanes) to yield 2.1 g (10.5 mmol, 70%) of a pale yellow liquid consisting of 91.5% ethyl 2chloromethylbenzoate …
Number of citations: 30 www.sciencedirect.com
J Váňa - 2012 - dk.upce.cz
Série isothiouroniových solí byla připravena reakcí 2-brombutyrolaktonu se substituovanými thiomočovinami. Produkty transformace těchto solí ve dvodných roztocích byly …
Number of citations: 0 dk.upce.cz
IR Ollmann - 1998 - search.proquest.com
… was purified by silica gel chromatography (1:30 ethyl acetate: hexanes) to yield 2.1 g (10.5 mmol, 70%) of a pale yellow liquid consisting of 91.5% ethyl 2-chloromethylbenzoate 2-18 …
Number of citations: 2 search.proquest.com
CN CHCOZR - Survey of Drug Research in Immunologic Disease, 1983 - Karger
Number of citations: 0

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